molecular formula C15H9BrCl2O B6346493 (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one CAS No. 1208985-98-1

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

Cat. No. B6346493
CAS RN: 1208985-98-1
M. Wt: 356.0 g/mol
InChI Key: DHUNPZIADSECGI-FPYGCLRLSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, or “2E-3-4-Br-1-3,4-DC-prop-2-en-1-one”, is a compound that has been studied for its potential applications in scientific research. It is a brominated and dichlorinated derivative of prop-2-en-1-one, and its unique structure allows it to be used as a reagent in various chemical reactions. In recent years, it has been studied for its potential applications in medicine and biochemistry, as well as its use in laboratory experiments.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

One study discusses a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related by its bromophenyl component, highlighting the challenges and solutions in synthesizing halogenated biphenyl compounds. This research could inform synthetic strategies for related compounds, including (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, by outlining efficient reaction conditions and potential pitfalls in halogenation reactions (Qiu et al., 2009).

Environmental Impact

Research on the environmental impact of chlorophenols, such as 3-chlorophenol and 2,4-dichlorophenol, provides insights into the behavior of chlorinated aromatic compounds in aquatic environments. These studies assess the toxicity, persistence, and bioaccumulation potential of chlorophenols, offering a framework for understanding the environmental fate of structurally related compounds like (2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one (Krijgsheld & Gen, 1986).

Toxicology

The toxicological profile of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, can offer insights into the potential health impacts of exposure to chlorinated aromatic compounds. Research in this area focuses on mechanisms of toxicity, including endocrine disruption and reproductive effects, which may be relevant to understanding the safety profile of related chemicals (Lind & Lind, 2018).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-9H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUNPZIADSECGI-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

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